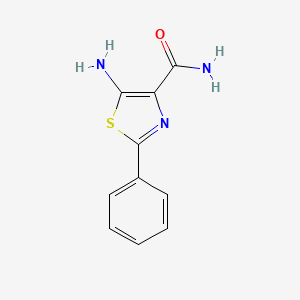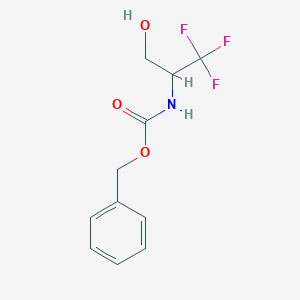
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid
Vue d'ensemble
Description
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an ethyl-propyl group at the second position and a methoxy group at the sixth position on the isonicotinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid as the core structure.
Alkylation: The introduction of the 1-ethyl-propyl group at the second position is achieved through an alkylation reaction. This involves the use of an appropriate alkyl halide and a base to facilitate the substitution.
Methoxylation: The methoxy group is introduced at the sixth position through a methoxylation reaction, often using methanol and a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethyl-propyl)-isonicotinic acid: Lacks the methoxy group at the sixth position.
6-Methoxy-isonicotinic acid: Lacks the ethyl-propyl group at the second position.
Isonicotinic acid: The parent compound without any substitutions.
Uniqueness
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid is unique due to the presence of both the ethyl-propyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-methoxy-6-pentan-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-4-8(5-2)10-6-9(12(14)15)7-11(13-10)16-3/h6-8H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
VLJKCJHIANHPAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NC(=CC(=C1)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid](/img/structure/B8530213.png)




![SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-](/img/structure/B8530251.png)

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-,methyl ester](/img/structure/B8530270.png)
![tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8530275.png)



![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)

